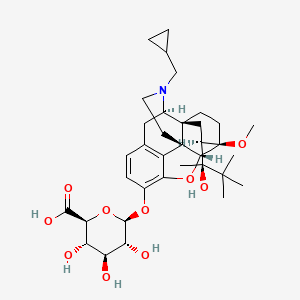
Buprenorphine 3-Glucuronide
Übersicht
Beschreibung
Buprenorphine-3-glucuronide (B3G) is a major active metabolite of the opioid modulator buprenorphine . It acts on the same receptors as heroin and morphine but does not produce the same intense high or dangerous side effects .
Synthesis Analysis
Buprenorphine-3-glucuronide’s synthesis involves complex processes. Linearity was observed between 0.1–50 ng/mL for BUP and BUP-Gluc, and 0.5–50 ng/mL for NBUP and NBUP-Gluc . The efficiencies of hydrolytic and non-hydrolytic methods for opioid analysis were compared for buprenorphine (BUP) analysis .Molecular Structure Analysis
Buprenorphine-3-glucuronide has a complex molecular structure. It has affinity for the μ-opioid receptor (K i = 4.9 (± 2.7) pM), δ-opioid receptor (K i = 270 nM), and nociceptin receptor (K i = 36 μM), but not for the κ-opioid receptor .Chemical Reactions Analysis
Buprenorphine-3-glucuronide has high affinity for human μ (Ki [inhibition constant] = 4.9 ± 2.7 pM), δ (Ki = 270 ± 0.4 nM), and nociceptin (Ki = 36 ± 0.3 μM) but not κ receptors .Wissenschaftliche Forschungsanwendungen
Clinical Toxicology and Forensic Analysis
Buprenorphine 3-Glucuronide is utilized in clinical toxicology and forensic analysis, particularly in LC/MS or GC/MS applications. It serves as a major urinary metabolite marker for the semi-synthetic opioid buprenorphine, aiding in the detection and monitoring of drug use .
2. Urine Drug Testing and Pain Prescription Monitoring In the realm of urine drug testing and pain prescription monitoring, Buprenorphine 3-Glucuronide is a critical component. It helps in assessing compliance with pain management regimens and identifying potential abuse of prescribed opioids .
Pharmacological Research
Research studies have explored the pharmacological effects of Buprenorphine 3-Glucuronide, such as its sedative properties and its impact on locomotion and antinociception, which are consistent with κ-opioid receptor agonist effects .
Respiratory Physiology Studies
Buprenorphine 3-Glucuronide has been found to influence respiratory physiology by reducing tidal volume without affecting the respiratory rate, providing insights into its potential therapeutic applications or side effects .
Binding Affinity Analysis
The compound has shown high affinity for human μ, δ, and nociceptin receptors but not κ receptors, which is significant for understanding its interaction with different opioid receptors and its potential therapeutic implications .
Analgesic Potential Evaluation
Buprenorphine 3-Glucuronide’s analgesic potential has been evaluated due to its unique pharmacodynamic properties, suggesting it could be an effective pain reliever with a potentially favorable safety profile compared to full μ-opioid receptor agonists .
7. Cancer and Non-Cancer Pain Management Studies Studies have investigated Buprenorphine 3-Glucuronide’s efficacy in treating cancer and non-cancer pain, indicating marked improvements in pain intensity over short treatment periods .
Development of Clinical Assays
The development of quantitative clinical assays for simultaneous analysis of buprenorphine, norbuprenorphine, and their glucuronide metabolites in human urine has been facilitated by Buprenorphine 3-Glucuronide. This aids in the direct and hydrolysis-free sample preparation protocols for clinical diagnostics .
Wirkmechanismus
Mode of Action
The exact mode of action of B3G is yet to be determined . It is known that b3g preferentially binds to the μ-opioid, δ-opioid, and nociceptin receptors . This binding can lead to changes in the perception of pain and the body’s response to it.
Biochemical Pathways
Buprenorphine is extensively metabolized in humans, with minimal parent drug excreted in urine . The primary route is N-dealkylation to norbuprenorphine, catalyzed mainly by the cytochrome P450 enzymes CYP3A4/5, with contributions from CYP2C8 and CYP2C9 . Both buprenorphine and norbuprenorphine undergo glucuronidation by UDP-glucuronosyl transferases (UGT) to form B3G and norbuprenorphine-3-glucuronide .
Pharmacokinetics
Buprenorphine is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4 with CYPs 3A5, 3A7, and 2C8 playing minor roles in its metabolism . Buprenorphine is metabolized through glucuronidation and dealkylation forming the major metabolites of B3G and norbuprenorphine, respectively .
Result of Action
In rats, at the doses assayed, B3G has been found to produce a small degree of antinociception .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49NO10/c1-31(2,3)32(4,42)20-15-33-10-11-35(20,43-5)30-34(33)12-13-36(16-17-6-7-17)21(33)14-18-8-9-19(26(46-30)22(18)34)44-29-25(39)23(37)24(38)27(45-29)28(40)41/h8-9,17,20-21,23-25,27,29-30,37-39,42H,6-7,10-16H2,1-5H3,(H,40,41)/t20-,21-,23+,24+,25-,27+,29-,30-,32+,33-,34+,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZULHKGIAJASAA-WWIHBJMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)O4)CC8CC8)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)O4)CC8CC8)OC)(C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Buprenorphine 3-Glucuronide | |
CAS RN |
101224-22-0 | |
| Record name | Buprenorphine glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101224-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buprenorphine-3-O-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101224220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUPRENORPHINE 3-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7FYM9GI97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Buprenorphine 3-Glucuronide in the overall pharmacokinetic profile of buprenorphine?
A3: BUPG is a major metabolite of buprenorphine, and its plasma concentrations can approximate or even exceed those of the parent drug following buprenorphine administration []. This suggests that BUPG likely contributes to the overall pharmacological effects of buprenorphine, although its precise contribution remains an active area of research.
Q2: Are there any analytical challenges in studying Buprenorphine 3-Glucuronide?
A4: Yes, measuring BUPG and other buprenorphine metabolites requires sensitive analytical methods. Techniques like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) coupled with solid-phase extraction (SPE) have proven effective for quantifying BUPG in biological matrices, such as plasma and urine [, ].
Q3: How do levels of Buprenorphine 3-Glucuronide vary in individuals with renal impairment?
A5: Research indicates that BUPG concentrations are significantly elevated in patients with renal impairment, particularly those with dialysis-dependent renal failure []. This accumulation suggests a potential role of renal clearance in BUPG elimination and highlights the importance of considering renal function in buprenorphine dosing and monitoring.
Q4: Does Hepatitis C Virus (HCV) infection affect buprenorphine and its metabolite levels?
A6: Yes, studies show that HCV-infected individuals exhibit higher plasma concentrations of buprenorphine, BUPG, and Norbuprenorphine 3-Glucuronide compared to HCV-seronegative individuals []. This finding emphasizes the need to consider HCV status in buprenorphine treatment, as higher drug exposure could increase the risk of opioid toxicity or hepatotoxic effects.
Q5: Can the co-administration of other medications impact Buprenorphine 3-Glucuronide levels?
A8: Yes, certain medications can potentially alter BUPG levels. For example, protease inhibitors like darunavir-ritonavir and fosamprenavir-ritonavir appear to induce glucuronidation, leading to increased BUPG concentrations []. Conversely, nevirapine, a non-nucleoside reverse transcriptase inhibitor, has been associated with modest decreases in buprenorphine and BUPG exposure []. These findings highlight the need for careful monitoring when co-administering buprenorphine with other medications.
Q6: What is the role of animal models in studying buprenorphine and its metabolites?
A9: Animal models, such as rabbits, have been used to study the pharmacokinetics and potential adverse effects of different buprenorphine formulations, including sustained-release formulations []. These studies provide valuable insights into the drug's disposition and potential long-term effects, aiding in the development of safer and more effective pain management strategies.
Q7: What is the significance of Norbuprenorphine 3-Glucuronide in the context of buprenorphine pharmacology?
A10: While often overlooked, NBUPG, like BUPG, demonstrates biological activity. It exhibits affinity for the κ-opioid receptor and the nociceptin receptor []. In vivo, NBUPG has been shown to induce sedation and decrease tidal volume, suggesting it contributes to some of buprenorphine's effects [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 8-benzyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1516489.png)
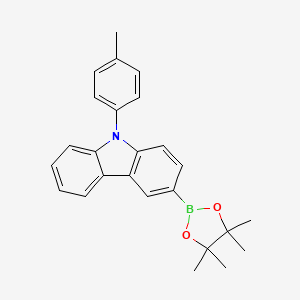
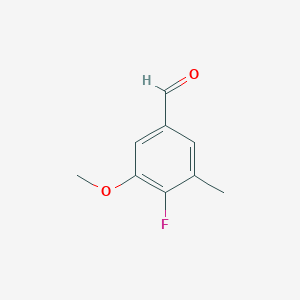
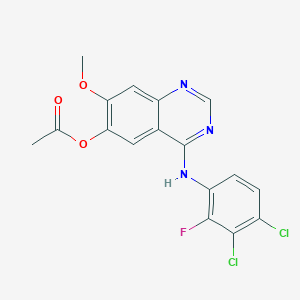
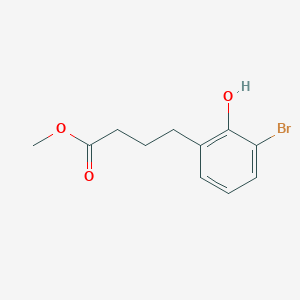

![(S)-2-Amino-N-(1-(8-chloro-1-oxo-2-phenyl-1,2-dihydroisoquinolin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1516529.png)
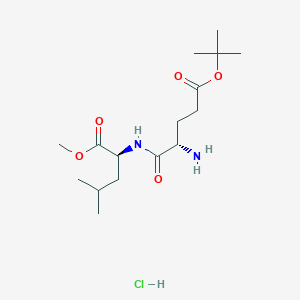
![N6-[((((3-Trifluoracetamidopropoxy(ethoxy))ethoxy)-ethoxy)ethoxy)propyl]adenosine](/img/structure/B1516532.png)
![2-Propenoic acid, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexyl ester](/img/structure/B1516533.png)

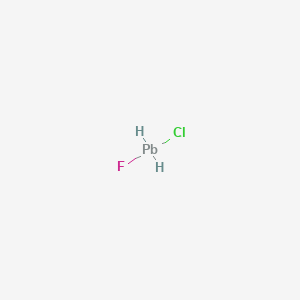
![Cyclohexanepropanoicacid, 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-a-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,trans-(aS)-](/img/structure/B1516538.png)
